4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound with a unique structure that includes a pyrazolo[3,4-d]pyrimidine core, a piperazine ring, and a chlorophenoxyethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by reacting appropriate precursors under specific conditions, such as using a base and a solvent like dimethylformamide (DMF).
Introduction of the piperazine ring: The piperazine ring can be introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group.
Attachment of the chlorophenoxyethyl group: This step involves the reaction of the intermediate with 4-chlorophenoxyethyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Piperazine in DMF or other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Scientific Research Applications
4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorobenzyl)-4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-1H-pyrazolo[3,4-d]pyrimidine
- 4-(4-(2-(4-chlorophenoxy)ethyl)-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
4-{4-[2-(4-chlorophenoxy)ethyl]-1-piperazinyl}-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H23ClN6O |
---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
4-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C23H23ClN6O/c24-18-6-8-20(9-7-18)31-15-14-28-10-12-29(13-11-28)22-21-16-27-30(23(21)26-17-25-22)19-4-2-1-3-5-19/h1-9,16-17H,10-15H2 |
InChI Key |
QXQLAVSINLJPCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)Cl)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.